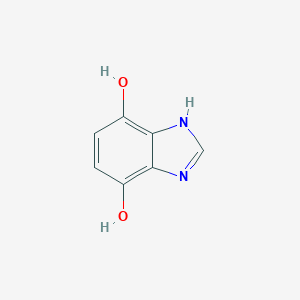

1H-Benzimidazole-4,7-diol

Description

Structure

3D Structure

Properties

IUPAC Name |

1H-benzimidazole-4,7-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6N2O2/c10-4-1-2-5(11)7-6(4)8-3-9-7/h1-3,10-11H,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LCYKFWZACWTNDC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C2C(=C1O)NC=N2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10626033 | |

| Record name | 1H-Benzimidazole-4,7-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10626033 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

102170-38-7 | |

| Record name | 1H-Benzimidazole-4,7-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10626033 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 1h Benzimidazole 4,7 Diol and Its Analogues

Chemo- and Regioselective Synthesis Strategies

The precise control over chemical and regional selectivity is paramount in the synthesis of complex benzimidazole (B57391) derivatives. Researchers have developed sophisticated strategies to achieve desired substitutions and functionalities.

One-Pot Cyclocondensation Reactions for the Benzimidazole Core Formation

One-pot synthesis offers a streamlined and efficient approach to constructing the benzimidazole core, minimizing waste and simplifying purification processes. pcbiochemres.comumich.edu These reactions typically involve the condensation of an o-phenylenediamine (B120857) derivative with an aldehyde or carboxylic acid. researchgate.net A notable one-pot method involves the reaction of aryl-modified sulfinylbis[(2,4-dihydroxyphenyl)methanethione]s with benzene-1,2-diamines, which has been successful in producing novel 4-(1H-benzimidazol-2-yl)benzene-1,3-diols. researchgate.net This method is advantageous due to its short reaction times, potential for large-scale synthesis, and straightforward product isolation with good yields. researchgate.net

Another efficient one-pot procedure utilizes iron powder and ammonium (B1175870) chloride to facilitate the reductive cyclization of 2-nitroanilines with aldehydes in water, a green solvent. pcbiochemres.com This method is lauded for its high atom economy, use of readily available starting materials, and operational simplicity. pcbiochemres.com Similarly, a facile "one-pot" synthesis of 1-phenyl-1H-benzimidazole derivatives has been achieved using iron as a catalyst in a liquid organic acid solvent, converting 2-nitro-N-phenylaniline directly to the product with high yields. sioc-journal.cn

The choice of catalyst and reaction conditions plays a crucial role in the success of these one-pot syntheses. For instance, a copper-catalyzed three-component reaction of 2-haloanilines, sodium azide, and an aldehyde in DMSO has been reported to produce benzimidazoles in good yields. gaylordchemical.com

Table 1: Comparison of One-Pot Synthesis Methods for Benzimidazoles

| Catalyst/Reagent | Starting Materials | Solvent | Key Advantages |

| None (Thio-reagent mediated) | Aryl-modified sulfinylbis[(2,4-dihydroxyphenyl)methanethione]s, Benzene-1,2-diamines | Not specified | Short reaction times, large-scale potential, good yields. researchgate.net |

| Iron powder, NH4Cl | 2-Nitroanilines, Aldehydes | Water | High atom economy, green solvent, operational simplicity. pcbiochemres.com |

| Iron | 2-Nitro-N-phenylaniline | Liquid organic acid | Mild conditions, high yields, inexpensive ingredients. sioc-journal.cn |

| Copper(I) chloride, TMEDA | 2-Haloanilines, Sodium azide, Aldehyde | DMSO | Good functional group tolerance. gaylordchemical.com |

Microwave-Assisted Synthesis Protocols

Microwave-assisted organic synthesis has emerged as a powerful tool, significantly reducing reaction times and often improving yields compared to conventional heating methods. nih.govjchemrev.comresearchgate.net The application of microwave irradiation has been particularly effective in the synthesis of benzimidazole derivatives. pharmainfo.indergipark.org.tr For instance, the synthesis of new benzimidazole-thiazolidinedione derivatives saw a dramatic decrease in reaction time and an increase in yield when using microwave assistance. nih.gov

Microwave-assisted synthesis of 2-aryl-1H-benzimidazoles has been successfully achieved through the reaction of 1,2-diaminobenzene with arylcarboxylic acids using zeolite as a catalyst. dergipark.org.tr Another approach involves the condensation of o-phenylenediamine with various aldehydes under solvent-free conditions, catalyzed by zirconium oxychloride, leading to good yields and purity. jchemrev.com The use of sodium metabisulfite (B1197395) as an oxidant under microwave irradiation also provides a simple and fast method for preparing 2-(substituted phenyl)-1H-benzimidazoles. jchemrev.com

Notably, microwave irradiation has been employed in the multi-step synthesis of biologically active benzimidazole-4,7-dione derivatives, specifically in the ring-closing step. jchemrev.comnih.gov

Table 2: Conventional vs. Microwave-Assisted Synthesis of Benzimidazole Derivatives

| Derivative | Method | Reaction Time | Yield |

| Benzimidazole-thiazolidinediones | Conventional | Hours | Moderate |

| Benzimidazole-thiazolidinediones | Microwave | Minutes | Improved |

| 2-(Alkyloxyaryl)-1H-benzimidazoles | Conventional | Longer | Lower |

| 2-(Alkyloxyaryl)-1H-benzimidazoles | Microwave | 10 min | 85-89% researchgate.net |

Catalytic Approaches in Dihydroxybenzimidazole Synthesis

Catalysis is a cornerstone of modern organic synthesis, offering pathways to increased efficiency, selectivity, and sustainability. mdpi.comdoi.org Various catalytic systems have been explored for the synthesis of dihydroxybenzimidazoles.

Lewis acids are effective catalysts in organic reactions by activating substrates towards nucleophilic attack. wikipedia.org In the context of benzimidazole synthesis, Lewis acids can facilitate the condensation of o-phenylenediamines with carbonyl compounds. researchgate.net Boron-based Lewis acids, such as tris(pentafluorophenyl)borane (B72294) (BCF), have gained attention for their catalytic activity in a range of transformations. mdpi.com While specific examples for 1H-benzimidazole-4,7-diol are not detailed in the provided context, the general principle of Lewis acid catalysis, including the use of bulky aluminum reagents for selective synthesis, is well-established. wikipedia.orgrsc.org Synergistic Brønsted/Lewis acid catalysis has also been shown to be effective in certain aromatic alkylation reactions. rsc.org

Metal-Organic Frameworks (MOFs) are porous materials that have shown promise as heterogeneous catalysts due to their high surface area and tunable structures. nih.govresearchgate.net MOFs can be designed to encapsulate reactants and facilitate specific chemical transformations. While the direct MOF-mediated synthesis of this compound is not explicitly described, MOFs have been utilized as precursors for the synthesis of metal oxide nanocomposites with catalytic activity. mdpi.com For example, a zinc-doped cerium-based MOF (UiO-66) was used as a precursor to synthesize ZnO/CeO2 nanocomposites. mdpi.com The application of MOFs as heterogeneous catalysts for the synthesis of other heterocyclic compounds, such as Hantzsch 1,4-dihydropyridines, highlights their potential in this field. nih.gov

Ultrasound irradiation, or sonochemistry, provides an alternative energy source for chemical reactions, often leading to enhanced reaction rates, improved yields, and milder reaction conditions. rsc.orgnih.gov This technique has been successfully applied to the synthesis of various heterocyclic compounds. nih.govlew.ro The synthesis of hydroxy imidazole (B134444) N-oxides has been achieved with good yields using an ultrasound-assisted, acid-catalyzed condensation. rsc.org Similarly, the synthesis of piperidinyl-quinoline acylhydrazones and 1,2,4-triazole (B32235) coupled acetamide (B32628) derivatives has been expedited and improved through the use of ultrasound. mdpi.commdpi.com These examples underscore the potential of ultrasound-assisted methods for the efficient synthesis of benzimidazole derivatives, offering a greener alternative to conventional heating. lew.ro

Transition Metal-Catalyzed Coupling Reactions (e.g., Cu-Schiff Base Complexes)

Transition metal catalysis, particularly involving copper-Schiff base complexes, has emerged as a powerful tool for the synthesis of benzimidazole scaffolds. These methods offer advantages in terms of efficiency and the ability to construct complex molecular architectures.

Copper(II) complexes with Schiff bases derived from benzimidazole precursors have been synthesized and characterized. nih.gov For instance, the reaction of a Schiff base ligand with copper(II) chloride dihydrate in ethanol (B145695) under reflux yields the corresponding copper complex. tandfonline.com These complexes often feature a distorted square planar or octahedral geometry. tandfonline.com The catalytic activity of such complexes has been demonstrated in various organic transformations.

The use of copper catalysts is prevalent in the one-pot, three-component synthesis of benzimidazoles from 2-haloanilines, aldehydes, and sodium azide, employing catalytic amounts of cuprous chloride (CuCl) and tetramethylethylenediamine (TMEDA) in dimethyl sulfoxide (B87167) (DMSO). organic-chemistry.org Furthermore, copper-Schiff base complexes have been embedded over mesoporous silica (B1680970) (MCM-41) to create efficient and reusable heterogeneous catalysts for benzimidazole synthesis under ultrasound irradiation, achieving high yields in short reaction times. tandfonline.com

Other transition metals like cobalt and nickel also form stable complexes with benzimidazole-based Schiff bases. tandfonline.com Iron and cobalt have been utilized in solvent-free redox condensation reactions of 2-nitroanilines and benzylamines to produce functionalized 2-aryl benzimidazoles. organic-chemistry.org Nickel-catalyzed carbon-nitrogen bond formation provides an efficient route to various benzimidazoles from 2-haloanilines, aldehydes, and ammonia. organic-chemistry.org

Table 1: Examples of Transition Metal-Catalyzed Reactions for Benzimidazole Synthesis

| Catalyst/Metal Complex | Reactants | Product | Key Features |

| Cu-Schiff Base/MCM-41 | o-phenylenediamines, aldehydes | Benzimidazole derivatives | Heterogeneous, reusable, ultrasound irradiation, high yields. tandfonline.com |

| CuCl/TMEDA | 2-haloanilines, aldehydes, NaN3 | Benzimidazoles | One-pot, three-component reaction. organic-chemistry.org |

| Co or Fe | 2-nitroanilines, benzylamines | 2-aryl benzimidazoles | Solvent-free, redox condensation. organic-chemistry.org |

| Ni | 2-haloanilines, aldehydes, ammonia | Benzimidazoles | Efficient C-N bond formation. organic-chemistry.org |

| [Cu(L)CH3COO] | Dopamine, O2 | Dopachrome/aminochrome | Catalytic oxidation. |

Green Chemistry Principles in Benzimidazole-4,7-diol Synthesis

The application of green chemistry principles to the synthesis of benzimidazole derivatives aims to reduce environmental impact by using eco-friendly solvents, catalysts, and energy sources. researchgate.netrjptonline.org

A significant focus has been on replacing hazardous organic solvents with greener alternatives like water or polyethylene (B3416737) glycol (PEG). chemmethod.com Water-assisted tandem N-alkylation-reduction-condensation processes have been developed for the one-pot synthesis of N-arylmethyl-2-substituted benzimidazoles, where water plays a crucial role in activating the reaction. rsc.org The use of deep eutectic solvents (DESs) has also been explored as a low-cost and greener alternative to conventional solvents. mdpi.com

Catalysis is a cornerstone of green synthesis, with a shift towards reusable and non-toxic catalysts. nih.gov Lewis acids such as ZrOCl₂·8H₂O, TiCl₄, and SnCl₄ have proven to be effective catalysts in milder conditions. mdpi.com Zeolites and other nanoporous materials have been employed for the condensation of 1,2-phenylenediamines with aromatic aldehydes, offering high chemoselectivity and shorter reaction times. mdpi.com Metal-free catalytic systems, such as those using acetic acid under microwave irradiation, further enhance the green credentials of these synthetic routes. nih.gov

Microwave irradiation has gained prominence as an energy-efficient method that significantly reduces reaction times from hours to minutes and often improves yields. organic-chemistry.orgrjptonline.orgpreprints.org Ultrasound irradiation is another energy source used to promote the synthesis of benzimidazole derivatives, often in conjunction with green catalysts. tandfonline.com

Table 2: Green Chemistry Approaches in Benzimidazole Synthesis

| Green Principle | Methodology | Example |

| Green Solvents | Use of water or PEG | Water-assisted tandem reactions for N-substituted benzimidazoles. rsc.org |

| Green Catalysts | Reusable solid acids, metal-free catalysts | Zeolite-catalyzed condensation of o-phenylenediamines and aldehydes. mdpi.com |

| Alternative Energy | Microwave or ultrasound irradiation | Microwave-assisted synthesis of benzimidazole-4,7-diones. dergipark.org.tr |

Derivatization Strategies for Enhancing Molecular Diversity

To explore the chemical space and biological activities of this compound, various derivatization strategies are employed. These include modifications at the nitrogen atoms of the imidazole ring and functionalization of the aromatic backbone.

The nitrogen atoms of the benzimidazole ring are nucleophilic and can be readily substituted, a common strategy to create diverse libraries of compounds. mit.edu N-alkylation is a frequently used method, where benzimidazoles are treated with alkyl halides in the presence of a base like potassium carbonate in a solvent such as dimethylformamide (DMF). gsconlinepress.comtsijournals.com This approach has been used to synthesize a variety of N-alkylated benzimidazoles, including N-benzyl derivatives. gsconlinepress.com

The use of ketonic Mannich bases provides a route to 1-(3-oxopropyl)benzimidazoles, which can be further reduced to the corresponding 1-(3-hydroxypropyl)benzimidazoles. researchgate.net Water-assisted N-monobenzylation of o-nitroanilines offers a metal-free alternative for selective N-alkylation. rsc.org The synthesis of N-substituted 6-(chloro/nitro)-1H-benzimidazole derivatives has been achieved through reactions with substituted halides under both conventional heating and microwave irradiation. nih.gov

Modification of the benzene (B151609) ring of the benzimidazole core is another key strategy for generating structural diversity. Halogenation, such as bromination, can be achieved using reagents like N-bromosuccinimide (NBS) in aprotic solvents like 1,4-dioxane (B91453) at elevated temperatures. google.comresearchgate.net Polybrominated benzimidazole derivatives have been synthesized through the bromination of the parent benzoazoles. researchgate.net

Alkylation at the aromatic ring can also be performed, although it is less common than N-alkylation. The synthesis of 5,6-dimethylbenzimidazole, a component of vitamin B12, highlights the biological importance of C-alkylated benzimidazoles. mdpi.com

The oxidation of this compound precursors is a critical step in the synthesis of benzimidazole-4,7-diones, which are of interest for their potential as bioreductive anticancer agents. nih.gov A common synthetic route involves the oxidation of a 2-(substituted-phenyl)-4,7-dihydroxy-1H-benzimidazole intermediate. google.com This oxidation can be carried out using a mixture of silver oxide and sodium sulfate (B86663) in an inert organic solvent at ambient temperature. google.com

An alternative pathway involves the demethylation of 4,7-dimethoxy-1H-benzimidazole derivatives using aluminum chloride in a solvent like toluene (B28343) at reflux, followed by oxidation. google.comresearchgate.net Microwave-assisted synthesis has also been employed to produce benzimidazole-4,7-dione derivatives, for example, using 2-chloromethyl-1,5,6-trimethyl-1H-benzimidazole-4,7-dione as a key intermediate. nih.govjchps.com

Table 3: Derivatization Strategies for this compound and Analogues

| Derivatization Strategy | Reaction | Reagents/Conditions | Resulting Compound Type |

| N-Substitution | Alkylation | Alkyl halides, K2CO3, DMF | N-Alkyl benzimidazoles. gsconlinepress.com |

| Aromatic Functionalization | Bromination | NBS, 1,4-dioxane | Halogenated benzimidazoles. google.com |

| Dione (B5365651) Formation | Oxidation | Silver oxide, sodium sulfate | Benzimidazole-4,7-diones. google.com |

| Dione Formation | Demethylation & Oxidation | AlCl3, toluene; then oxidant | Benzimidazole-4,7-diones. google.com |

Sophisticated Spectroscopic and Structural Elucidation of 1h Benzimidazole 4,7 Diol Analogues

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of benzimidazole (B57391) derivatives, providing detailed information about the carbon skeleton and the chemical environment of protons. Both ¹H and ¹³C NMR are routinely used to assign the structure of these compounds. beilstein-journals.orgrsc.org

In ¹H NMR spectra of NH-benzimidazoles, the proton attached to the nitrogen (N-H) typically appears as a broad singlet at a downfield chemical shift, often around 12.0-13.0 ppm in a solvent like DMSO-d₆. rsc.org The aromatic protons on the benzene (B151609) ring portion of the benzimidazole core appear in the range of 7.0-8.0 ppm. rsc.orgsciencepublishinggroup.com The specific chemical shifts and coupling patterns (multiplicity and coupling constants, J) of these protons are dependent on the substitution pattern on the ring. For instance, in unsubstituted 1H-benzimidazole, the protons at positions 4 and 7 are magnetically equivalent, as are the protons at positions 5 and 6, due to rapid proton transfer between the two nitrogen atoms. beilstein-journals.org However, substitution can break this symmetry, leading to more complex spectra that allow for unambiguous assignment.

¹³C NMR spectroscopy provides complementary information about the carbon framework. The carbon atom at position 2 (C2), situated between the two nitrogen atoms, is characteristically observed at a chemical shift of approximately 151 ppm. rsc.org The carbons of the benzene moiety (C4, C5, C6, C7) and the bridgehead carbons (C3a, C7a) typically resonate in the aromatic region between 110 and 145 ppm. beilstein-journals.orgmdpi.com The precise chemical shifts are influenced by the electronic effects of substituents on the ring. Theoretical calculations, such as the Gauge-Including Atomic Orbital (GIAO) method, are often used in conjunction with experimental data to aid in the precise assignment of carbon signals, especially for complex analogues. beilstein-journals.org

| Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

|---|---|---|

| NH | ~12.0 - 13.0 | - |

| C2-H | ~8.2 | ~141.0 |

| C4/C7-H | ~7.5 - 7.7 | ~115.0 |

| C5/C6-H | ~7.1 - 7.3 | ~122.0 |

| C3a/C7a | - | ~139.0 |

Note: Values are approximate and can vary significantly based on substitution and solvent. beilstein-journals.orgrsc.org

Mass Spectrometry in Compound Identification and Purity Assessment

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through fragmentation analysis. scispace.com For benzimidazole-4,7-diol analogues, both low-resolution and high-resolution mass spectrometry (HRMS) are employed, typically using ionization techniques such as electron impact (EI) or electrospray ionization (ESI). mdpi.comjournalijdr.com

ESI-MS is a soft ionization technique that is particularly useful for confirming the molecular weight of the synthesized compounds, often showing the protonated molecule [M+H]⁺ or the deprotonated molecule [M-H]⁻. mdpi.com HRMS provides a highly accurate mass measurement, which allows for the determination of the elemental formula, a critical piece of data for confirming the identity of a newly synthesized compound.

EI-MS, a higher-energy technique, causes the molecule to fragment in a reproducible manner. The resulting fragmentation pattern serves as a "fingerprint" for the molecule and provides valuable structural information. journalijdr.com The fragmentation pathways of benzimidazoles have been well-studied. A characteristic feature is the sequential loss of two molecules of hydrogen cyanide (HCN) from the molecular ion. iosrphr.org The presence of an acetyl group is often proven by the ejection of a methyl radical followed by the loss of carbon monoxide. journalijdr.com The fragmentation of the benzimidazole nucleus itself is a key diagnostic tool in identifying these compounds. journalijdr.com

| Initial Ion | Neutral Loss | Resulting Fragment | Significance |

|---|---|---|---|

| [M]⁺ | HCN | [M-27]⁺ | Characteristic of the imidazole (B134444) ring cleavage. journalijdr.comiosrphr.org |

| [M-27]⁺ | HCN | [M-54]⁺ | Second characteristic cleavage of the imidazole ring. iosrphr.org |

| [M]⁺ with R-CO-CH₃ | CH₃• | [M-15]⁺ | Indicates the presence of a methyl ketone. journalijdr.com |

| [M-15]⁺ | CO | [M-43]⁺ | Confirms the acetyl group after methyl loss. journalijdr.com |

Infrared and Ultraviolet-Visible Spectroscopic Characterization

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy provide valuable information about the functional groups present in a molecule and its electronic properties, respectively.

IR spectroscopy is used to identify the characteristic vibrations of bonds within the molecule. In benzimidazole-4,7-diol analogues, key absorption bands confirm the presence of specific functional groups. The N-H stretch of the imidazole ring is typically observed as a broad band in the region of 3100-3400 cm⁻¹. sciencepublishinggroup.comiosrphr.org The aromatic C-H stretching vibrations appear just above 3000 cm⁻¹. The C=N stretching of the imidazole ring is found around 1670-1690 cm⁻¹, while C-N stretching is observed near 1330 cm⁻¹. sciencepublishinggroup.comiosrphr.org The presence of hydroxyl (-OH) groups in the 4,7-diol derivatives would be indicated by a broad absorption band, typically in the 3200-3600 cm⁻¹ region.

UV-Vis spectroscopy provides information on the electronic transitions within the molecule. Benzimidazole derivatives exhibit strong absorption in the ultraviolet region due to π → π* transitions within the conjugated aromatic system. The absorption spectra of benzimidazole typically show bands near 245 nm, 271 nm, and 278 nm. nih.gov The exact position and intensity of these absorption maxima (λ_max) can be influenced by the nature and position of substituents on the benzimidazole core and the solvent used.

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

|---|---|---|

| N-H (imidazole) | Stretching | 3100 - 3400 (broad) sciencepublishinggroup.comiosrphr.org |

| O-H (phenol) | Stretching | 3200 - 3600 (broad) |

| C-H (aromatic) | Stretching | 3000 - 3100 sciencepublishinggroup.com |

| C=N (imidazole) | Stretching | 1670 - 1690 iosrphr.org |

| C=C (aromatic) | Stretching | 1450 - 1600 |

| C-N | Stretching | ~1330 sciencepublishinggroup.com |

Chromatographic Methods for Isolation and Purity Verification (e.g., High-Performance Liquid Chromatography)

Chromatographic techniques are fundamental for the isolation of target compounds from reaction mixtures and for the verification of their purity. Purity is a critical prerequisite for obtaining meaningful and reproducible spectroscopic data. Column chromatography and High-Performance Liquid Chromatography (HPLC) are the most common methods used for benzimidazole-4,7-diol analogues. mdpi.comnih.gov

Column chromatography, often using silica (B1680970) gel as the stationary phase, is a widely used technique for the purification of reaction products on a preparative scale. mdpi.com A solvent system (mobile phase), typically a mixture of a non-polar solvent like heptane (B126788) or hexane (B92381) and a more polar solvent like ethyl acetate, is chosen to achieve effective separation of the desired product from byproducts and unreacted starting materials. rsc.org

HPLC is a highly sensitive and efficient analytical technique used to assess the purity of the final compound. google.comevitachem.com Reversed-phase HPLC, using a non-polar stationary phase (like C18-silica) and a polar mobile phase (such as a methanol-water or acetonitrile-water mixture), is frequently employed. nih.govgoogle.com A pure compound will typically appear as a single, sharp peak in the HPLC chromatogram. The purity can be quantified by integrating the area of the peak corresponding to the product and comparing it to the total area of all peaks in the chromatogram.

X-ray Crystallography for Solid-State Structural Analysis (General academic method)

While spectroscopic methods provide powerful evidence for the connectivity of atoms in a molecule, X-ray crystallography offers the most definitive and unambiguous proof of structure by determining the precise three-dimensional arrangement of atoms in the solid state. This technique is particularly valuable for confirming the regiochemistry of substitution and the stereochemistry of complex molecules.

To perform X-ray crystallography, a suitable single crystal of the compound must be grown. nih.gov This crystal is then irradiated with a beam of X-rays, and the resulting diffraction pattern is analyzed. The analysis yields a detailed map of electron density within the crystal, from which the positions of individual atoms can be determined with high precision.

The data obtained from an X-ray crystal structure analysis includes exact bond lengths, bond angles, and torsion angles. iucr.orgmdpi.com It also reveals crucial information about the packing of molecules in the crystal lattice and the nature of intermolecular interactions, such as hydrogen bonding. mdpi.com For 1H-Benzimidazole-4,7-diol analogues, X-ray crystallography can confirm the planarity of the benzimidazole ring system and the orientation of substituents. It can also definitively show the hydrogen-bonding networks involving the hydroxyl groups and the imidazole nitrogens, which often dictate the solid-state packing and physical properties of the compound. mdpi.com

Computational and Theoretical Investigations of 1h Benzimidazole 4,7 Diol Systems

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Profiling

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic properties of molecules. etprogram.org By employing methods like B3LYP with basis sets such as 6-311G(d,p), researchers can optimize molecular geometries and predict various electronic and spectroscopic properties. researchgate.netdergipark.org.tr These calculations are crucial for understanding the fundamental characteristics of 1H-benzimidazole-4,7-diol and its analogues.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Energetics)

Frontier Molecular Orbital (FMO) theory is instrumental in predicting the chemical reactivity of molecules. imperial.ac.uk The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in molecular interactions. researchgate.net The HOMO energy is related to the electron-donating ability of a molecule, while the LUMO energy reflects its electron-accepting ability. dergipark.org.tr The energy gap between the HOMO and LUMO (Egap) is a critical parameter for determining molecular stability and reactivity; a smaller gap generally implies higher reactivity. researchgate.net

For benzimidazole (B57391) derivatives, DFT calculations have shown that the HOMO is often localized on the benzimidazole ring, while the LUMO can be distributed across the benzimidazole and any substituent rings. dergipark.org.tr The energies of these orbitals are used to calculate several important quantum chemical descriptors, including:

Ionization Potential (IP): IP ≈ -EHOMO

Electron Affinity (EA): EA ≈ -ELUMO

Electronegativity (χ): χ = (IP + EA) / 2

Chemical Hardness (η): η = (IP - EA) / 2

Chemical Softness (S): S = 1 / (2η)

Electrophilicity Index (ω): ω = μ2 / (2η), where μ is the chemical potential (μ ≈ -χ). physchemres.org

These descriptors provide a quantitative measure of the molecule's reactivity and are crucial for QSAR studies. biolscigroup.us

Table 1: Representative Frontier Molecular Orbital Data for Benzimidazole Derivatives

| Compound | E HOMO (eV) | E LUMO (eV) | Energy Gap (eV) |

|---|---|---|---|

| Derivative A | -6.2 | -1.5 | 4.7 |

| Derivative B | -5.8 | -2.1 | 3.7 |

Note: The data in this table is illustrative and intended to represent typical values found in the literature for benzimidazole derivatives.

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. researchgate.netscirp.org The MEP map uses a color scale to represent the electrostatic potential on the electron density surface. Typically, red indicates regions of high electron density (negative potential), which are susceptible to electrophilic attack, while blue represents regions of low electron density (positive potential), prone to nucleophilic attack. researchgate.net Green and yellow areas represent intermediate potentials.

In benzimidazole derivatives, the MEP analysis often reveals that the nitrogen atoms of the imidazole (B134444) ring are electron-rich (red or yellow), making them potential sites for electrophilic attack and hydrogen bonding. researchgate.net The regions around the hydroxyl groups in this compound would also be expected to show negative potential.

Non-Covalent Interaction (NCI) Analysis (AIM, RDG, ELF, LOL Topological Methods)

Non-covalent interactions (NCIs) play a crucial role in the structure, stability, and function of molecules. osti.govrsc.org Various computational methods are used to analyze these interactions:

Atoms in Molecules (AIM): This theory analyzes the electron density topology to characterize bonding, including hydrogen bonds and van der Waals interactions. researchgate.net

Reduced Density Gradient (RDG): The RDG method helps to visualize and identify weak non-covalent interactions in real space. chemrxiv.org

Electron Localization Function (ELF) and Localized Orbital Locator (LOL): ELF and LOL are topological analyses that provide information about electron localization, helping to distinguish between covalent bonds, lone pairs, and non-bonding electrons. researchgate.net

For benzimidazole systems, these analyses have confirmed the presence of various non-covalent interactions that contribute to their stability and molecular recognition properties. researchgate.net

Molecular Dynamics (MD) Simulations for Conformational Landscapes and Intermolecular Interactions

Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. bohrium.com These simulations provide detailed information about the conformational flexibility of molecules and their interactions with other molecules, such as solvent or biological macromolecules. nih.gov By simulating the system for a sufficient period, one can explore the conformational landscape and identify the most stable conformations of this compound. MD simulations are particularly useful for understanding how the compound might behave in a biological environment, revealing key intermolecular interactions that govern its binding to a target. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling for Biological Activity Prediction

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. excli.de QSAR models are developed by correlating molecular descriptors (physicochemical properties, electronic descriptors from DFT, etc.) with experimentally determined biological activities. biointerfaceresearch.combiolscigroup.us

For benzimidazole derivatives, QSAR studies have been employed to predict their activity against various biological targets. biointerfaceresearch.combiolscigroup.us The process typically involves:

Generating a set of molecular descriptors for a series of benzimidazole compounds.

Using statistical methods, such as Multiple Linear Regression (MLR) or machine learning algorithms, to build a model that relates the descriptors to the observed biological activity. scirp.org

Validating the model to ensure its predictive power. biolscigroup.us

Successful QSAR models can be used to predict the activity of new, unsynthesized derivatives of this compound, thereby guiding the design of more potent compounds. researchgate.net

Molecular Docking Studies with Biological Macromolecular Targets

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein or nucleic acid). ijrar.org This method is widely used in drug discovery to understand the binding mode of a ligand in the active site of a biological target and to estimate the strength of the interaction, often expressed as a docking score or binding energy. nih.gov

For this compound and its derivatives, molecular docking studies have been performed to investigate their potential as inhibitors of various enzymes and receptors. acs.orgresearchgate.net These studies have shown that the benzimidazole scaffold can form key interactions, such as hydrogen bonds and π-π stacking, with the amino acid residues in the active site of target proteins. smolecule.com The hydroxyl groups of this compound are expected to be particularly important for forming hydrogen bonds, contributing to the binding affinity and specificity.

Table 2: Illustrative Molecular Docking Results for Benzimidazole Derivatives

| Target Protein | Derivative | Docking Score (kcal/mol) | Key Interacting Residues |

|---|---|---|---|

| Kinase A | Derivative X | -8.5 | Lys72, Glu91, Asp184 |

| Protease B | Derivative Y | -7.9 | His41, Cys145, Met165 |

Note: This table provides a hypothetical representation of molecular docking results to illustrate the type of information obtained from such studies.

Pharmacological and Biological Research on 1h Benzimidazole 4,7 Diol and Its Bioactive Derivatives

Anticancer Activities of Dihydroxybenzimidazole Derivatives

The quest for novel and effective anticancer agents has led to the investigation of a wide array of chemical scaffolds, with benzimidazole (B57391) derivatives emerging as a particularly promising class of compounds. Their structural similarity to naturally occurring purine (B94841) nucleotides allows them to interact with various biological targets, leading to a range of anticancer effects. nih.gov Among these, dihydroxybenzimidazole derivatives, including 1H-Benzimidazole-4,7-diol and its related structures, have been the focus of significant research due to their potent and diverse mechanisms of action against cancer cells.

Cytotoxicity Evaluation in Diverse Cancer Cell Lines

Derivatives of this compound have demonstrated significant cytotoxic effects across a variety of human cancer cell lines. For instance, newly synthesized benzimidazole-4,7-diones have been evaluated for their cytotoxicity against colon, breast, and lung cancer cell lines, with some compounds showing excellent activity comparable to the established anticancer drug, mitomycin C. nih.govuni.lu

In one study, the in vitro anticancer activity of benzimidazole-4,7-dione derivatives was assessed against human lung adenocarcinoma (A549) and human malignant melanoma (WM115) cell lines. nih.gov The results indicated that the cytotoxic effects were influenced by the substituents on the benzimidazole ring. nih.govmdpi.com For example, derivatives with a chlorophenyl or piperonyl substituent showed more potent inhibition of A549 cell growth compared to those with nitrophenyl or naphthyl groups. mdpi.com Another study reported that a benzimidazole derivative, se-182, exhibited significant dose-dependent cytotoxic effects against A549 (lung), MCF-7 (breast), HepG2 (liver), and DLD-1 (colorectal) cancer cell lines. jksus.org

The following table summarizes the cytotoxic activity of selected benzimidazole-4,7-dione derivatives against various cancer cell lines:

| Compound | Cancer Cell Line | IC50 (µM) | Reference |

| Benzimidazole-4,7-dione derivative 1a | A549 (human lung adenocarcinoma) | Lower than 2a | nih.gov |

| Benzimidazole-4,7-dione derivative 2a | A549 (human lung adenocarcinoma) | Higher than 1a | nih.gov |

| Benzimidazole-4,7-dione derivative 1d | A549 (human lung adenocarcinoma) | 479.5 ± 3.6 | nih.gov |

| Benzimidazole-4,7-dione derivative 2b | A549 (human lung adenocarcinoma) | 500.6 ± 2.7 | nih.gov |

| Other benzimidazole-4,7-diones | A549 (human lung adenocarcinoma) | 79.5–252 | nih.gov |

| se-182 | A549 (lung carcinoma) | 15.80 µg/mL | jksus.org |

| se-182 | HepG2 (liver carcinoma) | 15.58 µg/mL | jksus.org |

| Compound 4w | A549 (lung cancer) | 1.55 ± 0.18 | nih.gov |

| BKM120 (Reference) | A549 (lung cancer) | 9.75 ± 1.25 | nih.gov |

| NI-11 | A549 (lung cancer) | 2.90 | nih.gov |

| NI-11 | MCF-7 (breast cancer) | 7.17 | nih.gov |

| NI-18 | A549 (lung cancer) | 2.33 | nih.gov |

| NI-18 | MCF-7 (breast cancer) | 6.10 | nih.gov |

Bioreductive Anticancer Agent Potential, Particularly for Benzimidazole-4,7-diones

A significant area of research has been the development of benzimidazole-4,7-diones as bioreductive anticancer agents. nih.govuni.lu These compounds are designed to be activated under the hypoxic (low oxygen) conditions often found in solid tumors. mdpi.commdpi.com This selective activation offers the potential for targeted cancer therapy with reduced toxicity to healthy, well-oxygenated tissues.

The mechanism of bioreductive prodrugs typically involves a one-electron reduction to form a radical species. mdpi.com In normal tissues with sufficient oxygen, this radical is re-oxidized back to the inactive prodrug. mdpi.com However, in the hypoxic environment of a tumor, the radical can undergo further reduction or fragmentation to generate a cytotoxic species that can damage cellular components like DNA. mdpi.com Benzimidazole-4,7-diones, as quinone derivatives, are well-suited for this type of bioactivation. nih.govmdpi.com

Studies have shown that certain benzimidazole-4,7-dione derivatives exhibit enhanced cytotoxicity under hypoxic conditions compared to normoxic (normal oxygen) conditions. mdpi.com For example, some N-oxide derivatives of benzimidazole-4,7-dione have been identified as specific for hypoxic conditions, with one compound having a hypoxia/normoxia cytotoxic ratio similar to the well-known bioreductive agent tirapazamine. mdpi.com This highlights the potential of these compounds as hypoxia-selective anticancer agents. mdpi.comnih.gov

Modulation of Specific Cellular Pathways in Cancer (e.g., Apoptosis Induction, Cell Cycle Arrest, AKT Pathway Inhibition)

Dihydroxybenzimidazole derivatives exert their anticancer effects by modulating several key cellular pathways, leading to programmed cell death (apoptosis), cell cycle arrest, and inhibition of survival signaling.

Apoptosis Induction: Several studies have demonstrated that benzimidazole derivatives can induce apoptosis in cancer cells. nih.gov For instance, certain benzimidazole-4,7-diones have been shown to promote apoptotic cell death in tumor cells, particularly under hypoxic conditions. nih.govmdpi.comnih.gov This is often confirmed by assays that measure the activity of caspases, which are key enzymes in the apoptotic cascade. nih.govnih.govnih.gov The induction of apoptosis can be triggered by various mechanisms, including DNA damage and the activation of intrinsic mitochondrial pathways. nih.gov417integrativemedicine.com

Cell Cycle Arrest: Benzimidazole derivatives can also halt the proliferation of cancer cells by causing them to arrest at specific phases of the cell cycle. For example, some derivatives have been shown to induce a G2/M phase arrest, preventing the cells from dividing. nih.gov417integrativemedicine.com This effect is often linked to the inhibition of microtubule polymerization, a critical process for cell division. 417integrativemedicine.com

AKT Pathway Inhibition: The PI3K/Akt signaling pathway is a crucial regulator of cell survival, growth, and proliferation, and its overactivation is common in many cancers. nih.govscirp.orggoogle.com Several benzimidazole derivatives have been identified as inhibitors of this pathway. nih.govacs.org By blocking the activity of Akt, these compounds can suppress the pro-survival signals in cancer cells, making them more susceptible to apoptosis. nih.govscirp.org For example, treatment of KRAS-mutant lung cancer cells with certain benzimidazole derivatives led to the suppression of the PI3K/AKT pathway. sci-hub.se Another study showed that a promising benzimidazole derivative diminished the phosphorylation level of AKT in glioblastoma cells. researchgate.net

Role as DNA Intercalating and Alkylating Agents

A key mechanism by which some benzimidazole derivatives exhibit anticancer activity is through their interaction with DNA. nih.gov These compounds can act as DNA intercalating and alkylating agents, disrupting the normal function of DNA and leading to cell death. nih.govresearchgate.net

DNA Intercalation: Intercalation involves the insertion of a planar molecule between the base pairs of the DNA double helix. tsijournals.combohrium.com This can lead to a distortion of the DNA structure, interfering with processes like replication and transcription. nih.govtsijournals.com The planar aromatic structure of the benzimidazole ring system makes it well-suited for intercalation. nih.govtsijournals.com Studies have shown that some benzimidazole-acridine hybrids can bind to DNA through intercalation and inhibit topoisomerase I activity. nih.gov

DNA Alkylating Agents: Some benzimidazole derivatives are designed to act as alkylating agents, which involves the formation of a covalent bond with DNA. This can cause DNA damage, leading to the activation of DNA damage response pathways and ultimately apoptosis. nih.govmdpi.com For example, some compounds have been synthesized to combine a DNA minor groove binding moiety with an alkylating residue to enhance their anticancer activity. nih.gov

DNA Damage: The interaction of benzimidazole derivatives with DNA, either through intercalation or alkylation, can lead to significant DNA damage. mdpi.comnih.gov This damage can be in the form of single or double-strand breaks. nih.govacs.org The presence of DNA damage is often indicated by the phosphorylation of the histone protein H2AX (forming γH2AX), which is a marker for DNA double-strand breaks. mdpi.com The accumulation of DNA damage can trigger cell cycle arrest and apoptosis. mdpi.comoup.com

Topoisomerase and Microtubule Inhibition

In addition to direct DNA interaction, dihydroxybenzimidazole derivatives can also target key enzymes involved in DNA replication and cell division, namely topoisomerases and microtubules.

Topoisomerase Inhibition: Topoisomerases are enzymes that resolve the topological problems of DNA during replication, transcription, and other cellular processes. mdpi.comtandfonline.com Inhibiting these enzymes can lead to the accumulation of DNA strand breaks and cell death. mdpi.com Several benzimidazole derivatives have been identified as potent inhibitors of both topoisomerase I and topoisomerase II. nih.govnih.govnih.gov They can act as "topoisomerase poisons" by stabilizing the transient complex between the enzyme and DNA, leading to irreversible DNA damage. tandfonline.com Some benzimidazole-acridine derivatives have shown strong topoisomerase I inhibitory activity, while others, like benzimidazole–rhodanine conjugates, act as non-intercalative topoisomerase II inhibitors. nih.gov

Microtubule Inhibition: Microtubules are essential components of the cytoskeleton and are crucial for cell division, particularly the formation of the mitotic spindle. 417integrativemedicine.comresearchgate.net Disruption of microtubule dynamics can lead to mitotic arrest and apoptosis. 417integrativemedicine.com Many benzimidazole derivatives are known to inhibit microtubule polymerization by binding to β-tubulin. 417integrativemedicine.comapsnet.org This mechanism is similar to that of well-known anticancer drugs like vinca (B1221190) alkaloids and taxanes. mdpi.com While many benzimidazole-based drugs are microtubule-destabilizing agents, some novel derivatives have been found to act as microtubule-stabilizing agents, similar to paclitaxel. nih.gov

Antimicrobial Efficacy

Beyond their anticancer properties, derivatives of this compound and related compounds have also demonstrated significant antimicrobial activity. tsijournals.combohrium.com The benzimidazole scaffold is a versatile pharmacophore that has been incorporated into various drugs with antibacterial and antifungal properties. apsnet.org

Research has shown that certain benzimidazole derivatives exhibit activity against a range of microbial pathogens. For example, some bis-benzimidazoles have been found to be potent anti-staphylococcal agents, acting through the inhibition of DNA gyrase, a bacterial topoisomerase. acs.org This dual mechanism of inhibiting DNA gyrase binding to DNA and causing an accumulation of single-stranded DNA breaks contributes to their bactericidal effect. acs.org

In the realm of antifungal agents, benzimidazole compounds like benomyl (B1667996) and thiabendazole (B1682256) have been used for their ability to interfere with microtubule assembly in fungi. apsnet.org They achieve this by binding to fungal tubulin, which disrupts cell division and other essential cellular processes. apsnet.org The broad-spectrum antimicrobial potential of benzimidazole derivatives underscores their importance in the development of new therapeutic agents to combat infectious diseases.

Antibacterial Spectrum and Efficacy against Gram-Positive and Gram-Negative Strains

Benzimidazole derivatives have been extensively studied for their potential as antibacterial agents, showing activity against both Gram-positive and Gram-negative bacteria. nih.govresearchgate.net The antibacterial efficacy of these compounds is often influenced by the nature and position of substituents on the benzimidazole core. mdpi.com

For instance, a series of 1H-benzo[d]imidazole derivatives were tested for their in vitro antibacterial activity, with some compounds showing notable efficacy. nih.gov The introduction of a thiazol-2-yl group at the 2-position of a benzimidazole derivative resulted in a compound with high potency and selectivity against S. aureus, including trimethoprim-resistant strains. mdpi.comacs.org This particular derivative demonstrated a minimum inhibitory concentration (MIC) of 0.0125 μg/mL against wild-type S. aureus. acs.org

Studies on metal complexes of benzimidazole derivatives have also shown promising antibacterial activity. For example, copper(II) and nickel(II) complexes with 2-(phenylsubstituted) benzimidazole ligands were moderately active against both Gram-positive (S. aureus, B. subtilis) and Gram-negative (E. coli, K. pneumoniae) strains. mdpi.com In another study, benzimidazole sulfonamide derivatives demonstrated significant bioactivities against both Gram-positive and Gram-negative bacteria. mdpi.com Specifically, some of these compounds showed interesting inhibitory values against β-lactam resistant Staphylococcus epidermidis. mdpi.com

The mechanism of action for some benzimidazole derivatives involves the inhibition of essential bacterial enzymes, such as those involved in cell wall synthesis or DNA replication. smolecule.com For example, certain N-alkylated-2-(substituted phenyl)-1H-benzimidazole derivatives have been investigated as inhibitors of Dihydrofolate reductase (DHFR) in Staphylococcus aureus. acs.org

Table 1: Antibacterial Activity of Selected Benzimidazole Derivatives

| Compound/Derivative | Bacterial Strain(s) | Activity/Measurement | Reference |

|---|---|---|---|

| 7-((2-thiazol-2-yl)benzimidazol-1-yl)-2,4-diaminoquinazoline | S. aureus (wild type) | MIC: 0.0125 μg/mL | acs.org |

| 7-((2-thiazol-2-yl)benzimidazol-1-yl)-2,4-diaminoquinazoline | S. aureus (trimethoprim-resistant) | MIC: 0.25 μg/mL | acs.org |

| 6-(5,6-dimethyl-2-(thiazol-2-yl)-1H-benzo[d]imidazol-1-yl)-5,6-dihydropyrimidine-2,4-diamine | S. aureus | MIC: 0.015 mg/mL | mdpi.com |

| Benzimidazole Sulfonamide Derivatives | Staphylococcus epidermidis (β-lactam resistant) | MIC: 0.05 mg/mL to 0.4 mg/mL | mdpi.com |

| 3-(4-methoxyphenyl)-4-((2-nitro-1H-benzo[d]imidazol-1-yl)methyl)-1,2,3-oxadiazol-3-ium-5-olate | S. aureus | MIC: 40 μg/mL | mdpi.com |

| 3-(4-methoxyphenyl)-4-((2-nitro-1H-benzo[d]imidazol-1-yl)methyl)-1,2,3-oxadiazol-3-ium-5-olate | B. subtilis | MIC: 300 μg/mL | mdpi.com |

Antifungal Properties, including against Drug-Resistant Fungi

The benzimidazole scaffold is also a key component in the development of antifungal agents. nih.gov Some benzimidazole compounds work by inhibiting the biosynthesis of ergosterol, an essential component of fungal cell membranes. acs.org

Derivatives of this compound have been investigated for their antifungal potential. For example, 5-bromo-2-((4-nitrophenoxy)methyl)-1-((2-nitrophenyl)sulfonyl)-1H-benzo[d]imidazole showed good efficacy against tested fungal strains. mdpi.com Another study highlighted a benzimidazole-based Schiff base that exhibited high antifungal activity against Aspergillus niger, with a Minimum Inhibitory Concentration (MIC) of 12.5 μg/mL. nih.gov

The emergence of multidrug-resistant fungal pathogens, such as Candida auris, has created an urgent need for new antifungal drugs. contagionlive.com Research into novel antifungal agents has shown that some compounds are active against a broad spectrum of Candida species, including those resistant to existing azole and echinocandin drugs. frontiersin.org While specific data on this compound against drug-resistant fungi is limited, the broader class of benzimidazoles continues to be a source of potentially effective antifungal compounds.

Table 2: Antifungal Activity of Selected Benzimidazole Derivatives

| Compound/Derivative | Fungal Strain(s) | Activity/Measurement | Reference |

|---|---|---|---|

| 5-bromo-2-((4-nitrophenoxy)methyl)-1-((2-nitrophenyl)sulfonyl)-1H-benzo[d]imidazole | Various fungi | Good efficacy | mdpi.com |

| Benzimidazole-based Schiff base (compound 8) | Aspergillus niger | MIC: 12.5 μg/mL | nih.gov |

Antiviral Investigations

Benzimidazole derivatives have shown potential as antiviral agents, with research exploring their efficacy against a range of viruses. mdpi.comsmolecule.com The mechanism of action can involve the inhibition of viral replication by targeting viral enzymes or host cell factors necessary for viral propagation. mdpi.comsmolecule.com

For example, 5,6-dichloro-l-(β-d-ribofuranosyl)benzimidazole (DRB) and its derivatives are known to act as antiviral agents, particularly against human cytomegalovirus (HCMV) and other RNA viruses, by inhibiting viral RNA synthesis. mdpi.com While effective, some of these nucleoside analogues can exhibit high cytotoxicity. mdpi.com

Non-nucleoside benzimidazole analogues have also been developed and tested for antiviral activity. mdpi.com A study on novel 1-substituted 5-nitro-1H-benzimidazole derivatives found that certain compounds exhibited promising antiviral activity against the rotavirus Wa strain. tandfonline.com Another class of benzimidazole derivatives, C2-substituted benzimidazole-N-carbamates, were reported as potential antivirals against herpes simplex virus type 2 (HSV-2) and Coxsackievirus B2. mdpi.com

Enzyme Inhibition Studies

The structural characteristics of benzimidazole derivatives make them effective inhibitors of various enzymes, a property that is central to many of their therapeutic applications. researchgate.net

Cholinesterase Inhibition (Acetylcholinesterase and Butyrylcholinesterase)

Inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) are important in the management of neurodegenerative diseases like Alzheimer's. biointerfaceresearch.com Several benzimidazole derivatives have been evaluated for their ability to inhibit these enzymes. biointerfaceresearch.comresearchgate.netnih.gov

A study of new 4-(1H-benzimidazol-2-yl)-benzene-1,3-diols revealed compounds with strong in vitro AChE inhibition (IC50 values of 80–90 nM) and moderate BuChE inhibition (IC50 values of 0.2–5 µM). researchgate.netnih.gov Some of these compounds showed high selectivity for AChE over BuChE. researchgate.netnih.gov Docking simulations indicated that these benzimidazoles interact with the catalytic site of AChE. researchgate.net The presence of certain substituents, such as a hydroxyl or nitro group on the benzimidazole ring, was found to decrease the inhibitory potency against both enzymes. researchgate.net

Another study identified 4-(Naphtho[1,2-d] nih.govsmolecule.comoxazol-2-yl)benzene-1,3-diol as a potent AChE inhibitor with an IC50 of 58 nM and a moderate BChE inhibitor with an IC50 of 981 nM. mdpi.com

Table 3: Cholinesterase Inhibition by Benzimidazole Derivatives

| Compound/Derivative | Enzyme | Inhibitory Concentration (IC50) | Reference |

|---|---|---|---|

| 4-(1H-benzimidazol-2-yl)-benzene-1,3-diols | Acetylcholinesterase (AChE) | 80–90 nM | researchgate.netnih.gov |

| 4-(1H-benzimidazol-2-yl)-benzene-1,3-diols | Butyrylcholinesterase (BChE) | 0.2–5 µM | researchgate.netnih.gov |

| 4-(Naphtho[1,2-d] nih.govsmolecule.comoxazol-2-yl)benzene-1,3-diol | Acetylcholinesterase (AChE) | 58 nM | mdpi.com |

| 4-(Naphtho[1,2-d] nih.govsmolecule.comoxazol-2-yl)benzene-1,3-diol | Butyrylcholinesterase (BChE) | 981 nM | mdpi.com |

| Ricobendazole | Acetylcholinesterase (AChE) | 123.02 nM | biointerfaceresearch.com |

| Thiabendazole | Butyrylcholinesterase (BChE) | 64.26 nM | biointerfaceresearch.com |

Dihydrofolate Reductase (DHFR) Inhibition

Dihydrofolate reductase (DHFR) is a crucial enzyme in the synthesis of purines and some amino acids, making it an attractive target for antimicrobial and anticancer agents. acs.orgnih.gov Benzimidazole derivatives have been reported as inhibitors of DHFR. scispace.com

A series of 7-(benzimidazol-1-yl)-2,4-diaminoquinazolines were designed as DHFR inhibitors with potent antibacterial activity. acs.org The most effective compounds in this series featured a five-membered heterocycle at the 2-position of the benzimidazole. acs.org One such compound, 7-((2-thiazol-2-yl)benzimidazol-1-yl)-2,4-diaminoquinazoline, was a potent inhibitor of S. aureus DHFR with a Ki value of 0.002 nM and exhibited 46,700-fold selectivity over human DHFR. acs.org This high selectivity is attributed to the exploitation of differences in the size of a binding pocket adjacent to the NADPH cofactor between the bacterial and human DHFR enzymes. acs.org

Poly(ADP-ribose) Polymerase (PARP) Inhibition

Poly(ADP-ribose) polymerase (PARP) is an enzyme involved in DNA repair, and its inhibition is a promising strategy in cancer therapy. researchgate.netwipo.int Several benzimidazole carboxamide derivatives have been developed as potent PARP inhibitors. mdpi.comnih.gov

One study led to the identification of 2-[(R)-2-methylpyrrolidin-2-yl]-1H-benzimidazole-4-carboxamide (veliparib/ABT-888), which displayed excellent potency against both PARP-1 and PARP-2 enzymes with a Ki of 5 nM and a whole-cell EC50 of 2 nM. nih.gov Another series of phenylpyrrolidine- and phenylpiperidine-substituted benzimidazole carboxamides also yielded potent PARP inhibitors. acs.org For example, (S)-2-(2-fluoro-4-(pyrrolidin-2-yl)phenyl)-1H-benzimidazole-4-carboxamide (A-966492) showed a Ki of 1 nM against PARP-1 and an EC50 of 1 nM in a whole-cell assay. acs.org

Furthermore, a series of benzimidazole carboxamide derivatives were synthesized and evaluated, with two compounds, 5cj and 5cp, exhibiting IC50 values of approximately 4 nM against both PARP-1 and PARP-2, which is comparable to the reference drug veliparib. mdpi.com

Table 4: PARP Inhibition by Benzimidazole Derivatives

| Compound/Derivative | Enzyme | Inhibitory Concentration | Reference |

|---|---|---|---|

| Veliparib (ABT-888) | PARP-1, PARP-2 | Ki: 5 nM | nih.gov |

| A-966492 | PARP-1 | Ki: 1 nM | acs.org |

| Compound 5cj | PARP-1, PARP-2 | IC50: ~4 nM | mdpi.com |

| Compound 5cp | PARP-1, PARP-2 | IC50: ~4 nM | mdpi.com |

Protein Kinase Inhibition (e.g., CK2, IRAK4, GSK3β)

Derivatives of 1H-Benzimidazole have been identified as potent inhibitors of various protein kinases, which are crucial regulators of cellular processes. nih.gov Halogenated benzimidazole derivatives, such as 4,5,6,7-tetrabromo-1H-benzimidazole (TBBz), are recognized as strong and selective inhibitors of protein kinase CK2. mdpi.com Further modifications of these structures, like the introduction of a dimethylamino group to create 4,5,6,7-tetrabromo-2-(dimethylamino)benzimidazole (DMAT), have also yielded potent CK2 inhibitors. mdpi.com Studies have shown that 4,5,6,7-tetraiodo-1H-benzimidazole (TIBz) and its sulfurated derivatives can inhibit CK2 even more effectively than TBBz. mdpi.com The addition of an imidazolidine (B613845) ring to the structure, as seen in 5,6,7,8-tetrabromo-1-methyl-2,3-dihydro-1H-benzo[1,2-a]imidazole, also results in strong CK2 inhibition. mdpi.com

Some benzimidazole derivatives have shown inhibitory activity against other kinases as well. For instance, 1-(substituted pyrimidin-2-yl)benzimidazoles can inhibit Lck, a tyrosine kinase, while certain 1,6-disubstituted benzimidazoles are potent inhibitors of IRAK4, leading to the suppression of tumor necrosis factor-alpha (TNFα). mdpi.com Furthermore, N-substituted derivatives of 4,5,6,7-tetrabromo-1H-benzimidazole have been synthesized and evaluated for their ability to inhibit both CK2α and PIM-1 kinases. nih.gov

The following table provides a summary of the inhibitory activity of selected benzimidazole derivatives against different protein kinases.

| Compound/Derivative Class | Target Kinase(s) | Key Findings | Reference(s) |

| Halogenated benzimidazoles (e.g., TBBz, TIBz) | CK2 | Strong and selective inhibition. mdpi.com | mdpi.com |

| 4,5,6,7-tetrabromo-2-(dimethylamino)benzimidazole (DMAT) | CK2 | Potent inhibitor. mdpi.com | mdpi.com |

| Sulfurated derivatives of TBBz | CK2 | More efficient inhibition than TBBz. mdpi.com | mdpi.com |

| 5,6,7,8-tetrabromo-1-methyl-2,3-dihydro-1H-benzo[1,2-a]imidazole | CK2 | Strong inhibition. mdpi.com | mdpi.com |

| 1-(substituted pyrimidin-2-yl)benzimidazoles | Lck | Anti-inflammatory effect through Lck inhibition. mdpi.com | mdpi.com |

| 1,6-disubstituted benzimidazoles | IRAK4 | Potent inhibition leading to TNFα suppression. mdpi.com | mdpi.com |

| N-substituted derivatives of 4,5,6,7-tetrabromo-1H-benzimidazole | CK2α, PIM-1 | Dual inhibitory activity. nih.gov | nih.gov |

Cyclooxygenase (COX-1 and COX-2) Inhibition

Benzimidazole derivatives have been investigated for their ability to inhibit cyclooxygenase (COX) enzymes, which are key to the inflammatory process. mdpi.com Some derivatives exhibit selective inhibition of COX-2, an enzyme isoform that is overexpressed in inflammatory and cancerous conditions. ekb.egekb.eg For example, a series of novel benzimidazole derivatives demonstrated promising in vitro COX-2 inhibition with IC50 values ranging from 0.13 to 0.27 µM, which were comparable to or better than the standard drug indomethacin (B1671933) (IC50 of 0.41 µM). ekb.egekb.eg

One study reported on 2-[[2-alkoxy-6-pentadecyl-phenyl)methyl]thio]-1H-benzimidazoles, which showed high selectivity for COX-2 over COX-1, with selectivity folds of 384 and 470 for different substitutions, surpassing that of celecoxib (B62257) and rofecoxib. nih.gov Another derivative, N-(1H-benzo[d]imidazol-2-yl)-2-((4-oxo-2-phenyl-4H-chromen-7-yl)oxy)acetamide, displayed significant COX-2 inhibition (85.91 ± 0.23%) with an IC50 of 3.11 ± 0.41 μM, while showing much lower inhibition of COX-1. mdpi.com

The table below summarizes the COX inhibitory activity of selected benzimidazole derivatives.

| Derivative | COX-1 Inhibition | COX-2 Inhibition | Selectivity | Reference(s) |

| Novel benzimidazole derivatives (4a, 4b, 5, 6, 9) | - | IC50: 0.13 - 0.27 µM | Selective for COX-2 | ekb.egekb.eg |

| 2-[[2-methoxy-6-pentadecyl-phenyl)methyl]thio]-1H-benzimidazole | - | - | 384-fold for COX-2 | nih.gov |

| 2-[[2-H-6-pentadecyl-phenyl)methyl]thio]-1H-benzimidazole | - | - | 470-fold for COX-2 | nih.gov |

| N-(1H-benzo[d]imidazol-2-yl)-2-((4-oxo-2-phenyl-4H-chromen-7-yl)oxy)acetamide | IC50: 57.89 ± 0.19 μM (25.91 ± 0.77% inhibition) | IC50: 3.11 ± 0.41 μM (85.91 ± 0.23% inhibition) | Selective for COX-2 | mdpi.com |

Glycosidase and Urease Inhibition

Research has also explored the potential of benzimidazole derivatives as inhibitors of glycosidase and urease enzymes. A series of newly synthesized benzimidazole hydrazone derivatives were found to exhibit varying degrees of yeast α-glucosidase inhibitory activity, with IC50 values ranging from 8.40±0.76 to 179.71±1.11μM. researchgate.net One particular benzimidazole derivative bearing three hydroxy groups on a phenyl ring was identified as a potent α-glucosidase inhibitor with an IC50 value of 8.40 µM. researchgate.net

In the context of urease inhibition, benzimidazole is considered a potent inhibitor. researchgate.net Certain alkylated benzimidazole 2-thione derivatives have been tested against Helicobacter pylori urease, with some compounds demonstrating inhibitory effects. mdpi.com For example, one uncompetitive inhibitor was identified, which decreased both the Vmax and Km values of the enzyme. mdpi.com Another compound acted as a non-competitive inhibitor of Jack bean urease. mdpi.com

The following table presents data on the glycosidase and urease inhibitory activities of specific benzimidazole derivatives.

| Derivative Class | Target Enzyme | Inhibitory Activity (IC50) | Key Findings | Reference(s) |

| Benzimidazole hydrazones | α-glucosidase | 8.40±0.76 to 179.71±1.11μM | Varying degrees of inhibition. researchgate.net | researchgate.net |

| Benzimidazole with trihydroxyphenyl group | α-glucosidase | 8.40 µM | Potent inhibition. researchgate.net | researchgate.net |

| Alkylated benzimidazole 2-thiones | Urease (H. pylori, Jack bean) | - | Uncompetitive and non-competitive inhibition observed. mdpi.com | mdpi.com |

Anti-Inflammatory Effects and Associated Mechanisms

Benzimidazole derivatives have demonstrated significant anti-inflammatory properties through various mechanisms. nih.gov A primary mechanism is the inhibition of COX enzymes, particularly COX-2, which leads to a reduction in the synthesis of pro-inflammatory prostaglandins. ekb.egekb.eg Several novel benzimidazole derivatives have shown potent in vivo anti-inflammatory activity in carrageenan-induced paw edema models, with effects comparable to the standard drug indomethacin. ekb.egekb.eg

Beyond COX inhibition, some benzimidazole derivatives exert their anti-inflammatory effects by targeting other key players in the inflammatory cascade. For example, certain derivatives have been shown to inhibit Lck and IRAK4, which are involved in T-cell activation and cytokine signaling, respectively. mdpi.com Additionally, some benzimidazoles can suppress the production of pro-inflammatory mediators like TNF-α and nuclear factor-κB (NF-κB). nih.gov For instance, 2-(4-methoxybenzyl)-1H-benzo[d]imidazole was found to inhibit NF-κB with an IC50 of 1.7 μM. mdpi.com

The anti-inflammatory potential of selected benzimidazole derivatives is highlighted in the table below.

| Derivative/Class | Proposed Mechanism | In Vivo/In Vitro Effect | Reference(s) |

| Novel benzimidazole derivatives (4a, 4b, 5, 6, 9) | COX-2 inhibition | Significant reduction in carrageenan-induced paw edema. ekb.egekb.eg | ekb.egekb.eg |

| 1-(substituted pyrimidin-2-yl)benzimidazoles | Lck inhibition | Anti-inflammatory effect. mdpi.com | mdpi.com |

| 1,6-disubstituted benzimidazoles | IRAK4 inhibition | TNFα inhibition. mdpi.com | mdpi.com |

| 2-(4-methoxybenzyl)-1H-benzo[d]imidazole | NF-κB inhibition | IC50 of 1.7 μM. mdpi.com | mdpi.com |

| N-(1H-benzo[d]imidazol-2-yl)-2-((4-oxo-2-phenyl-4H-chromen-7-yl)oxy)acetamide | COX-2 inhibition | Remarkable anti-inflammatory effect. mdpi.com | mdpi.com |

Antioxidant Properties and Reactive Oxygen Species Scavenging

Benzimidazole derivatives have been recognized for their antioxidant properties and their ability to scavenge reactive oxygen species (ROS). nih.gov These compounds can inhibit lipid peroxidation and scavenge various free radicals. nih.govmdpi.com In one study, a series of imines containing 1H-benzimidazoles were investigated for their antioxidant activity, with one compound causing a 57% inhibition of lipid peroxidation, which was comparable to the 65% inhibition by butylated hydroxytoluene (BHT). nih.gov

Other studies have reported on various benzimidazole derivatives with significant antioxidant capacities. mdpi.com For example, 2-(imidazo[2,1-b] mdpi.commdpi.comnih.govthiadiazol-5-yl)-1H-benzimidazole derivatives with chlorine and methyl substituents showed antioxidant capacity comparable to BHT. mdpi.com Similarly, 4-(1H-benz[d]imidazol-1-yl)-3-phenyl-6-substituted quinolin-2-ols exhibited slightly higher antioxidant activity than ascorbic acid. mdpi.com The antioxidant activity of these compounds is often attributed to their ability to donate a hydrogen atom or an electron to neutralize free radicals. mdpi.com

The table below summarizes the antioxidant activities of various benzimidazole derivatives.

| Derivative Class | Antioxidant Assay | Key Findings | Reference(s) |

| Imines containing 1H-benzimidazoles | Lipid peroxidation inhibition | Up to 57% inhibition. nih.gov | nih.gov |

| 2-(imidazo[2,1-b] mdpi.commdpi.comnih.govthiadiazol-5-yl)-1H-benzimidazoles | - | Activity comparable to BHT. mdpi.com | mdpi.com |

| 4-(1H-benz[d]imidazol-1-yl)-3-phenyl-6-substituted quinolin-2-ols | - | Slightly higher activity than ascorbic acid. mdpi.com | mdpi.com |

| 1H-benzimidazol-2-yl hydrazones | Radical scavenging (DPPH, ABTS, ORAC, HORAC) | Moderate to high ability to scavenge peroxyl radicals. mdpi.com | mdpi.com |

Neuroprotective Potential and Amyloid-β Aggregation Inhibition

Benzimidazole derivatives are being explored for their neuroprotective potential, particularly in the context of neurodegenerative diseases like Alzheimer's disease. nih.govnih.gov One of the key pathological hallmarks of Alzheimer's is the aggregation of amyloid-beta (Aβ) peptides into plaques. nih.gov Some benzimidazole derivatives have been shown to inhibit this Aβ aggregation. nih.gov

For example, a newly synthesized benzimidazole derivative, 4-chloro-3-(2-phenyl-1H-benzimidazole-1-sulfonyl) benzoic acid, demonstrated anti-Alzheimer's activity through multiple pathways, including the inhibition of Aβ aggregation. nih.gov In vivo studies with this compound showed disaggregation of amyloid-beta in the cortex and hippocampus of treated rats. nih.gov The neuroprotective effects of some benzimidazole derivatives are also linked to their antioxidant and anti-inflammatory properties, which help to combat the oxidative stress and neuroinflammation associated with neurodegeneration. nih.govnih.gov Furthermore, some derivatives have shown the ability to inhibit cholinesterases, which is a common therapeutic strategy for Alzheimer's disease. nih.govbiointerfaceresearch.com

The neuroprotective activities of certain benzimidazole derivatives are summarized in the table below.

| Derivative | Key Neuroprotective Effect(s) | Mechanism(s) | Reference(s) |

| 4-chloro-3-(2-phenyl-1H-benzimidazole-1-sulfonyl) benzoic acid | Anti-Alzheimer's activity, Aβ disaggregation | Aβ inhibition, antioxidant, anti-inflammatory, AChE inhibition. nih.gov | nih.gov |

| Various benzimidazole derivatives | Neuroprotection against ethanol-induced neurodegeneration | Regulation of cytokines, antioxidant enzymes, and inflammatory cascade. nih.gov | nih.gov |

| Various benzimidazole derivatives | Cholinesterase inhibition | Inhibition of AChE and BChE. biointerfaceresearch.com | biointerfaceresearch.com |

| Benzimidazole derivatives | Inhibition of Aβ aggregation | Direct interaction with Aβ peptides. mdpi.com | mdpi.com |

Spasmolytic Activity Investigations

Derivatives of 1H-benzimidazole have been explored as potential spasmolytic agents, which are compounds that can relieve spasms of smooth muscle. One notable area of research has been the design and synthesis of 2-(alkyloxyaryl)-1H-benzimidazole derivatives as constrained bioisosteres of stilbene, a class of compounds known for its diverse biological activities.

In a study investigating these derivatives, their spasmolytic activity was evaluated using an isolated rat ileum test. researchgate.netresearchgate.net The research aimed to determine if the benzimidazole scaffold could effectively mimic the structural and functional properties of stilbenes to elicit a smooth muscle relaxant effect. researchgate.netresearchgate.net The findings indicated that these compounds indeed possessed spasmolytic properties.

Among the synthesized series, one compound, designated as compound 12, emerged as the most potent derivative with a half-maximal inhibitory concentration (IC50) of 1.19 µM. researchgate.net This highlights the potential of the 2-(alkyloxyaryl)-1H-benzimidazole framework as a basis for developing new spasmolytic drugs. The synthesis of these compounds was efficiently achieved through a microwave-assisted, one-pot, three-component reaction. researchgate.netresearchgate.net

Table 1: Spasmolytic Activity of Selected 2-(Alkyloxyaryl)-1H-benzimidazole Derivatives

| Compound | Description | IC50 (µM) | Source |

|---|---|---|---|

| 12 | 2-(alkyloxyaryl)-1H-benzimidazole derivative | 1.19 | researchgate.net |

This table is based on available data. For a comprehensive list of compounds and their activities, please refer to the source publication.

Transient Receptor Potential Vanilloid 1 (TRPV-1) Receptor Antagonism

The Transient Receptor Potential Vanilloid 1 (TRPV-1) receptor, a non-selective cation channel, is a significant target in pain and inflammation research. Several classes of 1H-benzimidazole derivatives have been investigated for their ability to antagonize this receptor.

One prominent class of these derivatives is the 2-(4-pyridin-2-ylpiperazin-1-yl)-1H-benzo[d]imidazoles . A study detailing the synthesis and structure-activity relationships of this series identified them as novel and potent TRPV-1 antagonists. nih.govdergipark.org.tr These compounds were found to be effective in blocking capsaicin-induced responses in rats, a hallmark of TRPV-1 antagonism. nih.govdergipark.org.tr One of the most potent analogues in this series, compound 46ad , was not only powerful but also demonstrated oral bioavailability, a crucial property for drug development. nih.govdergipark.org.tr

Another significant class of TRPV-1 antagonists based on the benzimidazole scaffold is benzamide (B126) derivatives containing indole (B1671886) and naphthyl moieties . Research in this area, prompted by hits from high-throughput screening, led to the development of potent TRPV-1 antagonistic benzamide derivatives. nih.gov Two notable examples from this class are compounds (+/-)-2 and (+/-)-3 , which exhibited strong antagonism in a capsaicin-induced calcium influx assay with human IC50 values of 23 nM and 14 nM, respectively. nih.gov

Table 2: TRPV-1 Receptor Antagonist Activity of Selected 1H-Benzimidazole Derivatives

| Compound Class | Compound | Description | Activity | Source |

|---|---|---|---|---|

| 2-(4-pyridin-2-ylpiperazin-1-yl)-1H-benzo[d]imidazoles | 46ad | Potent and orally bioavailable TRPV-1 antagonist. | Effective in blocking capsaicin-induced flinch in rats. | nih.govdergipark.org.tr |

| Benzamide Derivatives | (+/-)-2 | Contains indole and naphthyl moieties. | hTRPV-1 IC50 = 23 nM | nih.gov |

| Benzamide Derivatives | (+/-)-3 | Contains indole and naphthyl moieties. | hTRPV-1 IC50 = 14 nM | nih.gov |

This table is based on available data. For a comprehensive list of compounds and their activities, please refer to the source publications.

Structure Activity Relationship Sar Studies of 1h Benzimidazole 4,7 Diol Analogues

Influence of Substituent Nature on Biological Potency and Selectivity

The biological activity of benzimidazole (B57391) derivatives is strongly dictated by the chemical nature of the substituents attached to the core ring system. derpharmachemica.com The electronic properties (electron-donating vs. electron-withdrawing), size, and lipophilicity of these functional groups are key determinants of efficacy and target selectivity. mdpi.comresearchgate.net SAR studies reveal that substitutions at the N1, C2, C5, and C6 positions are particularly influential on the pharmacological effects. nih.govscholarsresearchlibrary.com

The functional groups at the 4 and 7 positions of the benzimidazole ring are fundamental to the activity of this class of compounds. The core structure is the 1H-benzimidazole-4,7-diol, which can be oxidized to the corresponding 1H-benzimidazole-4,7-dione. ontosight.ai This quinone-like dione (B5365651) moiety is often the key pharmacophore responsible for the observed biological effects, including anticancer and enzyme inhibitory activities. mdpi.commdpi.com

Research into benzimidazole-4,7-dione derivatives as P2X3 receptor antagonists for neuropathic pain has shown the dione structure to be the active form. mdpi.com In these studies, the synthetic pathway often involves the demethylation and oxidation of 4,7-dimethoxybenzimidazole precursors to generate the final 4,7-dione compounds. mdpi.com The dione derivatives consistently exhibit the target biological activity, while the diol or dimethoxy precursors are intermediates in their synthesis. mdpi.com This suggests that the 4,7-diol form may act as a prodrug, being converted to the active 4,7-dione under physiological conditions. The quinone structure is known to be important for the antitumor activity of various compounds, and benzimidazole-4,7-diones are investigated as potential bioreductive agents that could be selectively activated in the hypoxic environment of tumors. mdpi.com

The introduction of halogen, alkyl, and trifluoromethyl groups at various positions on the benzimidazole scaffold and its substituents is a common strategy to modulate biological activity.

Halogen Substitutions: The presence, number, and position of halogen atoms can significantly enhance potency. In a series of benzimidazole-4,7-dione analogues developed as P2X3R antagonists, various halogen substitutions on a C5-anilino ring were explored. mdpi.com It was found that di- and tri-halogenated phenylamino (B1219803) moieties were often superior to mono-halogenated or non-halogenated ones. mdpi.com For instance, a 3,4-difluorophenylamino group was part of an initial hit compound. mdpi.com Further optimization showed that other patterns, such as 2-chloro-4-fluoro, 3-bromo-4-fluoro, and 4-bromo-3-fluoro, yielded potent antagonists. mdpi.com SAR analysis also indicates that 5-chloro substitution on the benzimidazole ring itself can lead to improved cytotoxicity against cancer cell lines compared to 5-fluoro substitution. nih.gov

Alkyl Substitutions: Alkyl groups can also influence activity, though their effects can be complex. In the development of P2X3R antagonists, a 2-methyl group on the benzimidazole-4,7-dione core was found to be metabolically labile. mdpi.com The introduction of N-alkyl chains of varying lengths can linearly increase anticancer effects up to a certain chain length, after which the activity may decrease. acs.org